molecular formula C16H11ClO4 B11823676 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid

Cat. No.: B11823676
M. Wt: 302.71 g/mol
InChI Key: UDZBVWJPOCPFNG-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzyloxy group at the 6th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the benzylation of a suitable phenol derivative, followed by cyclization to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.

Scientific Research Applications

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    6-(Benzyloxy)-5-fluorobenzofuran-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

    6-(Benzyloxy)-5-iodobenzofuran-2-carboxylic acid: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

5-chloro-6-phenylmethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H11ClO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

UDZBVWJPOCPFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Cl

Origin of Product

United States

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